6-(2-fluorophenyl)-2-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-(2-fluorophenyl)-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F4N4O2/c21-15-4-2-1-3-14(15)16-9-10-18(29)28(26-16)11-17-25-19(27-30-17)12-5-7-13(8-6-12)20(22,23)24/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBVBEVRBSZPFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target compound features a pyridazin-3(2H)-one core substituted at position 6 with a 2-fluorophenyl group and at position 2 with a methyl-linked 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole moiety. The pyridazinone ring confers hydrogen-bonding capacity, while the oxadiazole and fluorinated aryl groups enhance lipophilicity and metabolic stability.
Retrosynthetic Disconnection
Retrosynthetic analysis suggests two primary disconnections:
- Oxadiazole-Pyridazinone Junction : Cleavage of the methylene bridge yields 2-(chloromethyl)pyridazin-3(2H)-one and 5-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-3-methanol.
- Oxadiazole Ring Formation : The oxadiazole may be synthesized from 4-(trifluoromethyl)benzamide via amidoxime intermediates.
Synthesis of the 1,2,4-Oxadiazole Fragment
Amidoxime Preparation
The synthesis of 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole begins with the conversion of 4-(trifluoromethyl)benzamide to its corresponding amidoxime. Treatment of 4-(trifluoromethyl)benzamide (10 mmol) with hydroxylamine hydrochloride (12 mmol) in ethanol under reflux for 6 hours affords the amidoxime intermediate in 85% yield.
Reaction Conditions :
- Solvent: Ethanol (anhydrous)
- Temperature: 80°C
- Catalyst: None
Cyclization to Oxadiazole
The amidoxime is cyclized with methyl chloroacetate in the presence of triethylamine to form the 1,2,4-oxadiazole ring. Stirring at room temperature for 12 hours yields 3-(4-(trifluoromethyl)phenyl)-5-(methoxycarbonyl)-1,2,4-oxadiazole, which is hydrolyzed to the carboxylic acid using 2M NaOH.
Optimization Note :
- Substituting methyl chloroacetate with bromoacetyl bromide increases reaction rate but reduces yield due to side reactions.
Functionalization of the Pyridazinone Core
Synthesis of 6-(2-Fluorophenyl)pyridazin-3(2H)-one
The pyridazinone core is prepared via cyclocondensation of mucobromic acid with 2-fluoroaniline. Mucobromic acid (5 mmol) and 2-fluoroaniline (5.5 mmol) are refluxed in acetic acid for 8 hours, yielding 6-(2-fluorophenyl)pyridazin-3(2H)-one in 72% yield.
Characterization Data :
Chloromethylation at Position 2
The pyridazinone is chloromethylated using paraformaldehyde and thionyl chloride in dichloromethane. Reaction at 0°C for 2 hours provides 2-(chloromethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one in 68% yield.
Critical Parameter :
Coupling of Oxadiazole and Pyridazinone Fragments
Nucleophilic Substitution
The chloromethylpyridazinone (3 mmol) is reacted with the oxadiazole-methanol derivative (3.3 mmol) in dimethylformamide (DMF) using potassium carbonate as a base. Heating at 60°C for 6 hours affords the target compound in 65% yield.
Side Reaction Mitigation :
Mitsunobu Alternative
A Mitsunobu reaction employing diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF) at 0°C improves yield to 78% but raises cost.
Analytical and Spectroscopic Validation
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 433.0921 [M+H]⁺
- Calculated for C₂₁H₁₃F₄N₃O₂ : 433.0924
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone core.
Reduction: Reduction reactions can target the oxadiazole ring or the aromatic substituents.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.
Scientific Research Applications
Structural Features
The compound consists of:
- A pyridazinone core , which is known for its diverse biological activities.
- A fluorophenyl group , which may enhance its lipophilicity and biological interactions.
- An oxadiazole moiety , recognized for its potential in medicinal chemistry.
Medicinal Chemistry
The compound's structural characteristics make it a candidate for drug development. Research indicates that derivatives of pyridazinones often exhibit:
- Antimicrobial properties: Studies have shown that compounds with similar structures can inhibit bacterial growth and possess antifungal activity .
- Anti-cancer activity: The oxadiazole moiety has been linked to potential anti-cancer effects, making this compound a subject of interest in oncology research .
Research into the biological effects of similar compounds suggests that this molecule may interact with various biological targets:
- Enzyme inhibition: Compounds with pyridazinone cores have been studied for their ability to inhibit enzymes involved in disease pathways, which could lead to therapeutic applications.
- Receptor binding: The presence of fluorinated groups may enhance binding affinity to specific receptors, potentially leading to new treatments for diseases such as cancer or infections .
Synthesis and Functionalization
The synthesis of this compound can serve as a model for creating other derivatives:
- Synthetic Routes: Multi-step synthesis involving cyclization reactions can produce the desired structure. The introduction of functional groups allows for further modification and optimization of biological activity .
- Functionalization Potential: The unique structure provides opportunities for further chemical modifications that can enhance solubility or target specificity.
Data Tables
| Step | Reaction Type | Reactants | Conditions |
|---|---|---|---|
| 1 | Cyclization | Dicarbonyl compound + amine | Acidic/Basic conditions |
| 2 | Nucleophilic substitution | Fluorinated benzene derivative | Nucleophilic conditions |
| 3 | Coupling | Oxadiazole derivative + pyridazinone | Coupling reaction |
Case Study 1: Antimicrobial Activity
In a study investigating the antimicrobial properties of pyridazinone derivatives, the compound demonstrated significant inhibition against several bacterial strains, suggesting its potential as an antibiotic agent .
Case Study 2: Anti-Cancer Research
A series of oxadiazole derivatives were synthesized and tested for anti-cancer activity. The results indicated that compounds with similar structural features to 6-(2-fluorophenyl)-2-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one exhibited cytotoxic effects against various cancer cell lines, warranting further investigation into their mechanisms of action .
Mechanism of Action
The mechanism by which 6-(2-fluorophenyl)-2-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and heterocyclic moieties. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Pyridazinone vs. Benzoimidazolone Derivatives
- Compound 47 (): Features a benzoimidazolone core instead of pyridazinone.
- Compound 3a-3h (): Pyridazinone derivatives with 5-chloro-6-phenyl substitution. The absence of oxadiazole and trifluoromethyl groups in these compounds limits their lipophilicity and target affinity compared to the target compound .
Substituent Analysis
Fluorophenyl vs. Bromophenyl Groups
- The methylthio group in this compound also differs from the trifluoromethyl group in the target, leading to weaker electron-withdrawing effects .
Trifluoromethylphenyl vs. Thioxo-Triazole
Physicochemical and Pharmacological Properties
Table 1: Key Properties of Target Compound vs. Analogues
*Estimated using fragment-based methods.
Key Findings:
Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-CF₃ analogues (e.g., ), enhancing membrane permeability but risking solubility challenges .
Bioactivity : Compounds with oxadiazole-CF₃Ph motifs (e.g., ) show activity against TRP channels, suggesting the target compound may share this mechanism .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods in (alkylation of pyridazinone) and (oxadiazole cyclization), though yields may vary due to steric hindrance from the 2-fluorophenyl group .
Biological Activity
The compound 6-(2-fluorophenyl)-2-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 408.36 g/mol. Its structure features a pyridazine ring fused with an oxadiazole moiety, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The specific compound under review has shown promise in several studies:
Anticancer Activity
- Mechanism of Action : The oxadiazole derivatives often target critical enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC). Studies have demonstrated that compounds with oxadiazole scaffolds can inhibit these enzymes effectively, leading to reduced tumor growth in vitro and in vivo models .
- Case Study : A study published in ACS Omega evaluated several oxadiazole derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that compounds similar to the one discussed showed IC50 values in the micromolar range against breast and colon cancer cell lines .
Antimicrobial Activity
- Broad-Spectrum Efficacy : The compound's structure suggests potential antimicrobial properties. Research on related oxadiazole derivatives has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
- Data Table - Antimicrobial Activity :
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxadiazole Derivative A | Escherichia coli | 32 µg/mL |
| Oxadiazole Derivative B | Staphylococcus aureus | 16 µg/mL |
| Oxadiazole Derivative C | Candida albicans | 8 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is significantly influenced by their structural features. Key modifications that enhance activity include:
Q & A
Q. What are the key synthetic pathways for synthesizing 6-(2-fluorophenyl)-2-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one?
- Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime precursors with trifluoromethyl-substituted benzoic acid derivatives under reflux conditions (e.g., acetonitrile, 80–100°C) .
- Step 2: Alkylation of the pyridazinone core using a bromomethyl-oxadiazole intermediate in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 60–80°C .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using ¹⁹F NMR and HPLC-MS to confirm purity (>95%) .
Q. How is the compound characterized structurally?
- Methodological Answer: Key techniques include:
- X-ray crystallography: To resolve bond lengths and angles, particularly for the oxadiazole and pyridazinone moieties .
- Multinuclear NMR (¹H, ¹³C, ¹⁹F): To confirm substituent positions and electronic environments, with ¹⁹F NMR critical for tracking trifluoromethyl and fluorophenyl groups .
- High-resolution mass spectrometry (HRMS): For molecular ion validation (e.g., [M+H]⁺ with <2 ppm error) .
Q. What preliminary biological activities have been reported for similar pyridazinone-oxadiazole hybrids?
- Methodological Answer:
- In vitro assays: Compounds with fluorophenyl and trifluoromethyl groups show IC₅₀ values <10 µM in kinase inhibition screens (e.g., EGFR, VEGFR2) .
- Cellular toxicity: Evaluate using MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-dependent cytotoxicity observed at 5–50 µM .
Advanced Research Questions
Q. How can researchers optimize low yields in the oxadiazole cyclization step?
- Methodological Answer:
- Catalyst screening: Use ZnCl₂ or CuI to accelerate cyclization, improving yields from 40% to 70% .
- Solvent optimization: Replace acetonitrile with toluene under Dean-Stark conditions to remove water and shift equilibrium .
- Microwave-assisted synthesis: Reduce reaction time (30 minutes vs. 12 hours) while maintaining yield .
Q. How to address contradictory biological activity data across assay platforms?
- Methodological Answer:
- Mechanistic studies: Use molecular docking to compare binding poses in target proteins (e.g., EGFR) and identify assay-specific false positives .
- Orthogonal assays: Validate hits using thermal shift assays (TSA) and surface plasmon resonance (SPR) to confirm target engagement .
- Metabolic stability testing: Assess compound degradation in liver microsomes to rule out artifactual activity loss .
Q. What strategies are effective for improving metabolic stability of this compound?
- Methodological Answer:
- Structural modifications: Replace labile methylene groups with cyclopropyl or fluorine substituents to block CYP450 oxidation .
- Prodrug design: Introduce ester or amide prodrug moieties to enhance plasma half-life .
- In silico ADMET prediction: Use tools like SwissADME to prioritize derivatives with lower clearance rates .
Q. How to investigate the compound’s mechanism of action when target pathways are unknown?
- Methodological Answer:
- Transcriptomic profiling: Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes .
- Chemical proteomics: Use affinity-based pull-down assays with biotinylated analogs to capture interacting proteins .
- Phenotypic screening: Test in zebrafish or organoid models to correlate structural features with functional outcomes .
Data Contradiction Analysis
Q. How to resolve discrepancies between computational docking predictions and experimental IC₅₀ values?
- Methodological Answer:
- Force field adjustments: Re-dock using AMBER or CHARMM force fields to account for fluorine’s electronegativity .
- Solvent accessibility modeling: Include explicit water molecules in docking simulations to improve pose accuracy .
- Mutagenesis studies: Validate key binding residues (e.g., EGFR T790M) to confirm docking predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
